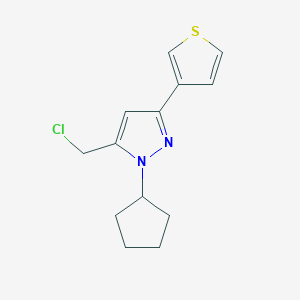

5-(chloromethyl)-1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

5-(chloromethyl)-1-cyclopentyl-3-thiophen-3-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2S/c14-8-12-7-13(10-5-6-17-9-10)15-16(12)11-3-1-2-4-11/h5-7,9,11H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUFUOOLQSVMIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)C3=CSC=C3)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene-based analogs, such as 5-(chloromethyl)-1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole, have been the focus of many scientists due to their potential as biologically active compounds. They play a crucial role for medicinal chemists in the development of advanced compounds with a variety of biological effects.

Mode of Action

Thiophene derivatives are known to exhibit a variety of properties and applications, suggesting that they may interact with their targets in a number of ways.

Biochemical Pathways

It is known that thiophene derivatives can be involved in various synthetic methodologies, including catalyst-assisted pathways.

Pharmacokinetics

There is a pressing need to design effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties.

Biological Activity

5-(Chloromethyl)-1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its effects on different biological pathways, its synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₉H₁₃ClN₂S

- Molecular Weight : 202.73 g/mol

Structural Characteristics

The compound features a pyrazole ring, a chloromethyl group, and a cyclopentyl moiety, which contribute to its unique chemical properties and biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 0.65 | Apoptosis induction |

| Compound B | HeLa (Cervical) | 2.41 | HDAC inhibition |

| Compound C | U-937 (Leukemia) | 10.38 | p53 pathway activation |

The mechanism of action for these compounds often involves:

- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.

- Inhibition of Histone Deacetylases (HDAC) : Affecting gene expression related to cancer progression.

- p53 Pathway Activation : Enhancing tumor suppressor functions.

Other Biological Activities

In addition to anticancer effects, compounds with similar structures have shown:

- Antimicrobial Activity : In vitro studies suggest potential against various bacterial strains.

- Anti-inflammatory Effects : Some derivatives exhibit properties that may alleviate inflammatory responses.

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study evaluated the efficacy of a synthesized derivative of the compound against MCF-7 breast cancer cells. The results demonstrated an IC₅₀ value of 0.65 µM, indicating potent activity. Flow cytometry analysis revealed that the compound induced apoptosis through increased expression of pro-apoptotic proteins and activation of caspase pathways.

Case Study 2: Inhibition of HDAC in HeLa Cells

Another investigation focused on the inhibition of HDAC in HeLa cells using a related compound. The study reported an IC₅₀ value of 2.41 µM, suggesting effective modulation of histone acetylation status, leading to altered gene expression profiles conducive to cancer cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or substituents can enhance potency and selectivity.

Key Findings in SAR Studies

- Chloromethyl Group : Essential for maintaining biological activity; modifications can lead to loss of efficacy.

- Cyclopentyl Moiety : Contributes to lipophilicity, enhancing membrane permeability and bioavailability.

- Thiophene Substitution : Impacts interaction with biological targets, potentially increasing selectivity for cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-(chloromethyl)-1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole are compared below with four related pyrazole derivatives (Table 1).

Table 1: Comparative Analysis of Pyrazole Derivatives

Key Findings

Acidity and Reactivity :

- The chloromethyl group in the target compound increases C5 acidity compared to pyrazoles with electron-donating groups (e.g., methoxy or tert-butyl) . This aligns with trends observed in 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole , where electron-withdrawing groups enhance electrophilicity .

- The thiophen-3-yl substituent shifts deprotonation to C2' in 1-(thiophen-3-yl)-1H-pyrazole (1l) , contrasting with C5 deprotonation in most N-aryl pyrazoles . This suggests the target compound may exhibit unique reactivity in metalation or functionalization reactions.

The trifluoromethyl group in 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole enhances lipophilicity, whereas the thiophen-3-yl group in the target compound may improve π-π interactions in biological systems .

Applications :

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(chloromethyl)-1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole typically proceeds via:

- Formation of the pyrazole ring through cyclocondensation reactions involving hydrazine derivatives and appropriate ketone or alkyne precursors.

- Introduction of the chloromethyl group at the 5-position of the pyrazole ring, often via chloromethylation reactions.

- Attachment of the cyclopentyl group at the N-1 position of the pyrazole.

- Incorporation of the thiophen-3-yl substituent at the 3-position of the pyrazole ring.

This sequence ensures the regioselective assembly of the heterocyclic framework with the desired substitution pattern.

Pyrazole Ring Formation

Several methods are documented for pyrazole synthesis, which can be adapted for this compound:

Cyclocondensation of Hydrazines with Acetylenic Ketones: Hydrazine derivatives react with acetylenic ketones to form pyrazoles, though regioisomer formation is a consideration. Use of hydrazine hydrate can improve regioselectivity towards a single isomer.

Cycloaddition Reactions: 1,3-dipolar cycloaddition of diazocarbonyl compounds or nitrilimines with alkynes or alkenes can yield substituted pyrazoles efficiently.

Vinyl Ketones with Leaving Groups: α,β-ethylenic ketones bearing leaving groups react with hydrazines to form pyrazolines, which upon elimination yield pyrazoles.

In Situ Formation of Carbonyl Derivatives: Terminal alkynes and aromatic aldehydes can be converted in situ into carbonyl derivatives that cyclocondense with hydrazines to form pyrazoles.

Introduction of the Chloromethyl Group

The chloromethyl group at the 5-position is typically introduced by chloromethylation reactions:

Chloromethylation can be achieved by reacting the pyrazole intermediate with chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid under controlled acidic conditions.

Alternative methods include using 1,3,5-trioxane and chlorosulfonic acid in the presence of acid catalysts to chloromethylate aromatic or heteroaromatic rings, which can be adapted for pyrazole derivatives.

Substitution with Cyclopentyl and Thiophen-3-yl Groups

The N-1 cyclopentyl substitution is typically introduced via alkylation of the pyrazole nitrogen with cyclopentyl halides or via cross-coupling reactions involving cyclopentyl organometallic reagents.

The thiophen-3-yl substituent at the 3-position can be introduced through Suzuki or Stille cross-coupling reactions using thiophene boronic acid or stannane derivatives with halogenated pyrazole precursors.

Representative Synthetic Route (Literature-Based)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclocondensation | Hydrazine hydrate + acetylenic ketone in ethanol | Formation of pyrazole core |

| 2 | N-alkylation | Cyclopentyl bromide + base (e.g., K2CO3) | N-1 cyclopentyl substitution |

| 3 | Cross-coupling | Thiophene-3-boronic acid + halopyrazole + Pd catalyst | Introduction of thiophen-3-yl at C-3 |

| 4 | Chloromethylation | Formaldehyde + HCl or chloromethyl methyl ether + acid | 5-chloromethyl substitution on pyrazole |

This sequence allows for the regioselective assembly of the target molecule with good yields and purity.

Analytical and Yield Data

While specific yield data for this compound are scarce, analogous pyrazole syntheses report:

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-(chloromethyl)-1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole, and how can reaction yields be optimized?

- The compound is synthesized via multi-step reactions, typically involving cyclization of precursors (e.g., substituted hydrazines and carbonyl compounds) and subsequent functionalization. Key steps include:

- Cyclopentyl group introduction : Alkylation of pyrazole nitrogen using cyclopentyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Thiophene incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the thiophen-3-yl group .

- Chloromethylation : Reaction with chloromethylating agents (e.g., ClCH₂OCH₃) in polar aprotic solvents to enhance electrophilicity .

- Yield optimization : Use anhydrous solvents, controlled temperature (60–80°C), and catalytic Pd(PPh₃)₄ for coupling reactions .

Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions via coupling patterns (e.g., cyclopentyl protons at δ 1.5–2.5 ppm; thiophene protons at δ 6.8–7.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight and detects fragmentation patterns (e.g., loss of ClCH₂ group at ~35 Da) .

- X-ray crystallography : SHELX software resolves crystal packing and bond geometry, particularly for verifying chloromethyl orientation and non-covalent interactions .

Q. How does the chloromethyl group influence the compound’s reactivity in substitution reactions?

- The chloromethyl group (-CH₂Cl) acts as an electrophilic site, enabling:

- Nucleophilic substitution : Reacts with amines, thiols, or alkoxides to form secondary derivatives (e.g., -CH₂NH₂, -CH₂SR) under mild conditions .

- Cross-coupling : Participates in Ullmann or Buchwald-Hartwig reactions with arylboronic acids or amines .

- Solvent effects : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates by stabilizing transition states .

Advanced Research Questions

Q. What computational methods predict the compound’s acidity and regioselectivity in deprotonation reactions?

- DFT calculations : Identify the most acidic hydrogen (typically at the pyrazole C5 position) by comparing Gibbs free energy of deprotonation. Electron-withdrawing groups (e.g., ClCH₂-) increase acidity .

- Linear Free Energy Relationships (LFER) : Semi-quantitatively predict pKa values using Hammett constants, aiding in designing derivatives for targeted reactivity .

- Exceptions : Thiophen-3-yl substituents may shift acidity to adjacent positions (e.g., C2' of thiophene), requiring validation via experimental titration .

Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced biological activity?

- Key structural motifs :

- Cyclopentyl group : Enhances lipophilicity and membrane permeability, critical for CNS-targeted drugs .

- Thiophen-3-yl moiety : Engages in π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2) .

- Modifications :

- Replace -CH₂Cl with -CH₂F to reduce toxicity while retaining reactivity .

- Introduce sulfonamide or tetrazole groups to improve solubility and binding affinity .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Disorder in flexible groups : The cyclopentyl ring and chloromethyl group may exhibit positional disorder. Use SHELXL’s PART instruction to model alternative conformations .

- Twinned crystals : Data from twinned specimens require integration with TWINABS and refinement using HKLF5 format in SHELXL .

- High-resolution data : Synchrotron radiation (λ = 0.7–1.0 Å) improves anomalous dispersion for absolute configuration determination .

Q. What biological targets are hypothesized for this compound based on structural analogs?

- Carbonic anhydrase (CA) : Analog 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole inhibits CA isoforms via coordination to the Zn²⁺ active site .

- COX-1/COX-2 : Pyrazole derivatives with bulky substituents (e.g., cyclopentyl) show anti-inflammatory activity by blocking arachidonic acid binding .

- Antimicrobial targets : Thiophene-containing analogs disrupt bacterial membrane synthesis (e.g., penicillin-binding proteins) .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

- pH-dependent degradation : The chloromethyl group hydrolyzes to -CH₂OH in acidic conditions (pH < 3), monitored via HPLC .

- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition onset at ~150°C, suggesting storage below 4°C for long-term stability .

- Light sensitivity : UV-Vis spectroscopy detects photodegradation products (λmax = 270 nm), necessitating amber glassware during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.